molecular formula C13H18BFO3 B1401258 2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1383806-53-8

2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1401258
M. Wt: 252.09 g/mol
InChI Key: HFSNSSDHOJSZKI-UHFFFAOYSA-N
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Description

“2-(5-Fluoro-2-methoxyphenyl)acetic acid” is a related compound with the empirical formula C9H9FO3 and a molecular weight of 184.16 . It is usually available as a solid .


Molecular Structure Analysis

The molecular structure of “2-(5-Fluoro-2-methoxyphenyl)acetic acid” can be represented by the SMILES string O=C(O)CC1=CC(F)=CC=C1OC .


Physical And Chemical Properties Analysis

“2-(5-Fluoro-2-methoxyphenyl)acetic acid” is a solid . “5-Fluoro-2-methoxyphenylboronic acid” has a melting point of 194-196 °C .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis of Ortho-modified Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives: Describes the synthesis of similar dioxaborolane compounds and their activity against serine proteases including thrombin (Spencer et al., 2002).
  • Structural and Conformational Analyses: Discusses the synthesis and crystal structure of related boric acid ester intermediates, with structural confirmation using various spectroscopic methods and X-ray diffraction (Huang et al., 2021).

Material Science and Polymer Synthesis

  • Precision Synthesis of Poly(3-hexylthiophene): Investigates the use of a similar dioxaborolane compound in the polymerization of monomers to yield polymers with narrow molecular weight distribution, indicating potential use in material science (Yokozawa et al., 2011).
  • Development of Boronate-Based Fluorescence Probes: Utilizes similar boronate esters for the synthesis of fluorescence probes, highlighting potential applications in biochemical and medical research (Lampard et al., 2018).

Biomedical Applications

  • Synthesis of Pinacolylboronate-Substituted Stilbenes: Discusses the synthesis of novel dioxaborolane derivatives, highlighting their potential as intermediates for therapeutic agents for neurodegenerative diseases (Das et al., 2015).
  • Design and Synthesis for Lipogenic Inhibitors: A study on the synthesis of boron-containing stilbene derivatives, including their potential application as lipid-lowering drugs (Das et al., 2011).

Advanced Material Development

  • Enhanced Brightness Emission-Tuned Nanoparticles: Examines the use of related boronate compounds in the synthesis of nanoparticles for potential applications in advanced materials and display technologies (Fischer et al., 2013).

Safety And Hazards

“5-Fluoro-2-methoxyphenylboronic acid” is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSNSSDHOJSZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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